
2,5-dichloro-4-(methylthio)-Phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-4-(methylthio)-phenol, also known as DCMP, is a synthetic phenol compound with a wide range of applications in scientific research and laboratory experiments. This molecule is composed of a benzene ring with two chlorine atoms and one methylthio group, and is often used as a reagent in organic synthesis. DCMP has a variety of biochemical and physiological effects, and its unique chemical structure provides a wide range of potential applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 2,5-dichloro-4-(methylthio)-Phenol can be achieved through a multi-step synthesis pathway.
Starting Materials
4-methylthio-phenol, 2,5-dichloro-1,4-benzoquinone, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, ethanol, wate
Reaction
4-methylthio-phenol is reacted with sodium borohydride in ethanol to produce 4-methylthio-phenol hydrochloride..
2,5-dichloro-1,4-benzoquinone is reacted with acetic acid to produce 2,5-dichloro-1,4-benzoquinone diacetate..
4-methylthio-phenol hydrochloride is added to a solution of 2,5-dichloro-1,4-benzoquinone diacetate in acetic acid and the mixture is stirred for several hours at room temperature..
The reaction mixture is then treated with sodium hydroxide to form a precipitate, which is filtered and washed with water..
The resulting solid is dissolved in hydrochloric acid and the solution is heated to reflux to remove any remaining acetic acid..
The solution is then cooled, and the solid product is filtered and washed with water to yield 2,5-dichloro-4-(methylthio)-Phenol..
科学研究应用
2,5-dichloro-4-(methylthio)-Phenol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. 2,5-dichloro-4-(methylthio)-Phenol has also been used as a catalyst in the synthesis of polymers, and as a corrosion inhibitor in metal-containing systems. Additionally, 2,5-dichloro-4-(methylthio)-Phenol has been used in the synthesis of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 2,5-dichloro-4-(methylthio)-Phenol is not fully understood. However, it is believed that the chlorine atoms and the methylthio group of 2,5-dichloro-4-(methylthio)-Phenol interact with other molecules in the environment, forming hydrogen bonds and other interactions. These interactions allow 2,5-dichloro-4-(methylthio)-Phenol to act as a catalyst in organic synthesis, as a corrosion inhibitor, and as a biologically active compound.
生化和生理效应
The biochemical and physiological effects of 2,5-dichloro-4-(methylthio)-Phenol have not been extensively studied. However, it has been shown to have antioxidant properties, and it has been suggested that it may be useful in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, 2,5-dichloro-4-(methylthio)-Phenol has been shown to have anti-inflammatory and anti-microbial properties.
实验室实验的优点和局限性
2,5-dichloro-4-(methylthio)-Phenol has several advantages for use in laboratory experiments. It is relatively inexpensive, and it can be synthesized in a relatively short amount of time. Additionally, 2,5-dichloro-4-(methylthio)-Phenol is relatively stable, and it is not easily degraded by light or heat. However, 2,5-dichloro-4-(methylthio)-Phenol can be toxic if it is not handled properly, and it can be corrosive to metals. Therefore, it is important to take proper safety precautions when handling 2,5-dichloro-4-(methylthio)-Phenol in the laboratory.
未来方向
There are a number of potential future directions for the use of 2,5-dichloro-4-(methylthio)-Phenol in scientific research. For example, it could be used to develop new catalysts for organic synthesis, or to develop new corrosion inhibitors. Additionally, further research is needed to explore the biochemical and physiological effects of 2,5-dichloro-4-(methylthio)-Phenol, and to determine its potential therapeutic applications. Finally, 2,5-dichloro-4-(methylthio)-Phenol could be used to develop new biologically active compounds, or to develop new polymers.
属性
CAS 编号 |
21923-22-8 |
|---|---|
产品名称 |
2,5-dichloro-4-(methylthio)-Phenol |
分子式 |
C7H6Cl2OS |
分子量 |
209.084 |
IUPAC 名称 |
2,5-dichloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H6Cl2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 |
InChI 键 |
YGFPFLRARVYKBZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=C(C(=C1)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



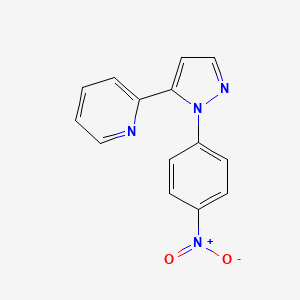
![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)
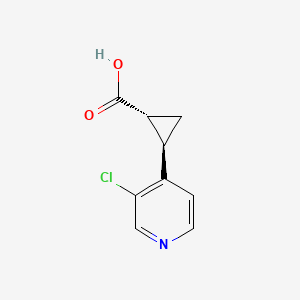

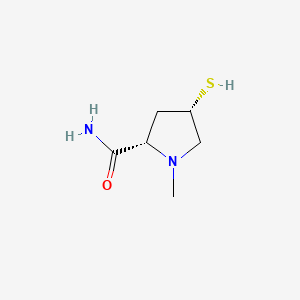
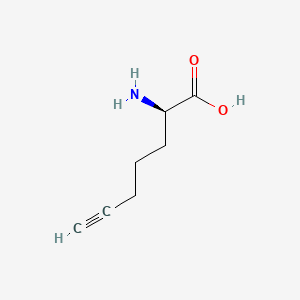
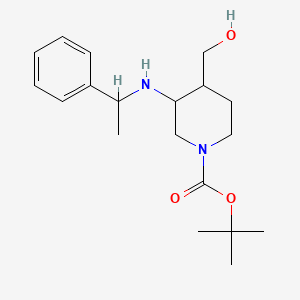
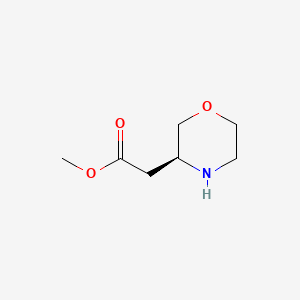
![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)
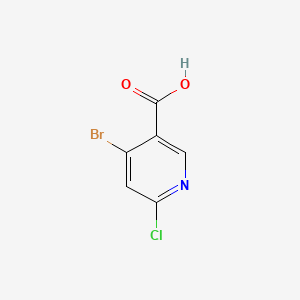
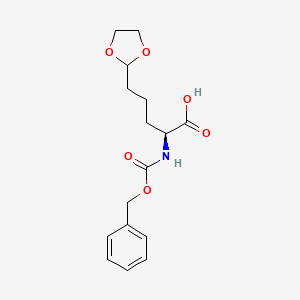
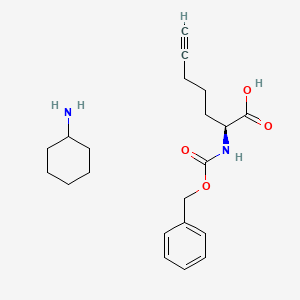
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)